molecular formula C22H30N2O8S2 B14998944 1,4-Bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine CAS No. 492448-67-6

1,4-Bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine

Cat. No.: B14998944
CAS No.: 492448-67-6
M. Wt: 514.6 g/mol
InChI Key: FBNLGSOYWBEMMP-UHFFFAOYSA-N
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Description

1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE is a complex organic compound known for its unique chemical structure and properties. It is utilized in various scientific research fields due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE typically involves multiple steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,5-dimethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene rings, using reagents like sulfuric acid or acetic anhydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfuric acid or acetic anhydride under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-di-tert-Butyl-2,5-dimethoxybenzene
  • 2,5-di-tert-Butyl-1,4-dimethoxybenzene

Uniqueness

1,4-BIS(2,5-DIMETHOXYBENZENESULFONYL)-2,5-DIMETHYLPIPERAZINE is unique due to its dual sulfonyl groups and the presence of both dimethoxybenzene and dimethylpiperazine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

492448-67-6

Molecular Formula

C22H30N2O8S2

Molecular Weight

514.6 g/mol

IUPAC Name

1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-2,5-dimethylpiperazine

InChI

InChI=1S/C22H30N2O8S2/c1-15-13-24(34(27,28)22-12-18(30-4)8-10-20(22)32-6)16(2)14-23(15)33(25,26)21-11-17(29-3)7-9-19(21)31-5/h7-12,15-16H,13-14H2,1-6H3

InChI Key

FBNLGSOYWBEMMP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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